Limocrocin

Description

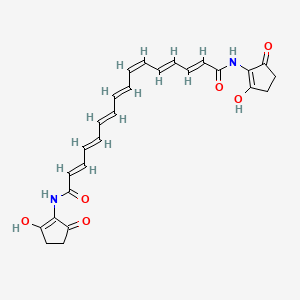

Structure

3D Structure

Properties

CAS No. |

24112-57-0 |

|---|---|

Molecular Formula |

C26H26N2O6 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(2E,4E,6Z,8E,10E,12E,14E)-N,N'-bis(2-hydroxy-5-oxocyclopenten-1-yl)hexadeca-2,4,6,8,10,12,14-heptaenediamide |

InChI |

InChI=1S/C26H26N2O6/c29-19-15-16-20(30)25(19)27-23(33)13-11-9-7-5-3-1-2-4-6-8-10-12-14-24(34)28-26-21(31)17-18-22(26)32/h1-14,29,31H,15-18H2,(H,27,33)(H,28,34)/b2-1+,5-3-,6-4+,9-7+,10-8+,13-11+,14-12+ |

InChI Key |

FDIGYVFQUOGCIQ-UHQUAPTDSA-N |

Isomeric SMILES |

C1CC(=O)C(=C1O)NC(=O)/C=C/C=C/C=C/C=C/C=C\C=C\C=C\C(=O)NC2=C(CCC2=O)O |

Canonical SMILES |

C1CC(=O)C(=C1O)NC(=O)C=CC=CC=CC=CC=CC=CC=CC(=O)NC2=C(CCC2=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Limocrocin; |

Origin of Product |

United States |

Foundational & Exploratory

Limocrocin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocrocin, a polyene dicarboxylic acid antibiotic, has been a subject of scientific interest for its notable antiviral properties, particularly its ability to inhibit reverse transcriptase. Originally discovered in the 1950s from Streptomyces limosus, recent genomic studies have unveiled the biosynthetic gene cluster responsible for its production in Streptomyces roseochromogenes NRRL 3504, reigniting interest in its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.

Discovery and Producing Organism

This compound was first discovered and isolated from the culture broth of Streptomyces limosus. The producing organism is a filamentous bacterium belonging to the Actinomycetes group, known for its prolific production of a wide array of secondary metabolites with diverse biological activities. While the initial discovery was from S. limosus, the biosynthetic gene cluster (lim BGC) for this compound has been more recently identified and characterized in Streptomyces roseochromogenes NRRL 3504. This has enabled the heterologous expression of this compound in host strains like Streptomyces albus and Streptomyces lividans, opening new avenues for its production and analog generation.

Experimental Protocols

This section details the methodologies for the cultivation of the producing organism, and the subsequent extraction, purification, and characterization of this compound.

Fermentation of Streptomyces limosus

A detailed protocol for the fermentation of Streptomyces limosus for the production of this compound is outlined below:

-

Inoculum Preparation: A loopful of spores of Streptomyces limosus is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

-

Production Medium: The production medium consists of soluble starch, glucose, soybean meal, corn steep liquor, and calcium carbonate, adjusted to a pH of 7.0-7.2.

-

Fermentation: A large-scale fermentation is carried out in a fermenter. The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is maintained at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The production of this compound is monitored periodically by bioassay or chromatographic techniques.

Extraction of this compound

Following fermentation, the culture broth is harvested for the extraction of this compound.

-

Separation of Mycelium and Supernatant: The culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is adjusted to an acidic pH (around 2.0-3.0) with an appropriate acid (e.g., hydrochloric acid). This compound is then extracted from the acidified supernatant using a water-immiscible organic solvent such as ethyl acetate or butanol. The extraction is typically performed multiple times to ensure maximum recovery. The organic phases are then pooled.

-

Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to purify this compound.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed for the presence of this compound using thin-layer chromatography (TLC) and a bioassay against a susceptible organism.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are pooled, concentrated, and further purified by semi-preparative HPLC. A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a gradient. The peak corresponding to this compound is collected.

-

Crystallization: The purified this compound fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water or acetone-hexane) to obtain pure, crystalline this compound.

Data Presentation

This section summarizes the quantitative data related to the physicochemical properties and spectroscopic characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow crystalline substance |

| Molecular Formula | C₂₄H₂₆N₂O₆ |

| Molecular Weight | 462.1868 g/mol |

| Melting Point | Decomposes above 200 °C |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; Sparingly soluble in water |

| UV-Vis λmax (in Methanol) | 260 nm, 420 nm, 440 nm[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| UV-Visible Spectroscopy | Maxima at 260, 420, and 440 nm, characteristic of a polyene chromophore.[1] |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₂₄H₂₇N₂O₆: 463.1863; Found: 463.1868. |

| ¹H NMR (Proton NMR) | Signals corresponding to olefinic protons in the polyene chain, protons of the amide groups, and other aliphatic protons. |

| ¹³C NMR (Carbon-13 NMR) | Resonances for carbonyl carbons of the dicarboxylic acid and amide groups, sp² carbons of the polyene chain, and sp³ carbons. |

(Note: Detailed, tabulated ¹H and ¹³C NMR data are not fully available in the reviewed literature and would require experimental re-determination for a complete dataset.)

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Streptomyces fermentation broth.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The discovery of this compound from Streptomyces limosus and the recent elucidation of its biosynthetic pathway in S. roseochromogenes highlight the enduring potential of Actinomycetes as a source of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising antiviral compound, from its production and purification to the exploration of its biological activities and the development of new derivatives with improved pharmacological profiles. The provided workflow and tabulated data offer a practical resource for scientists working to harness the therapeutic potential of this compound.

References

A Technical Guide to the Limocrocin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocrocin is a polyketide natural product with notable antiviral properties, particularly its ability to inhibit viral reverse transcriptases.[1] Its unique structure, featuring two 2-amino-3-hydroxycyclopentenone moieties linked to a hexadecaheptaenedioic acid chain, has drawn interest from the scientific community.[1] The biosynthetic gene cluster (BGC) responsible for this compound production was recently identified in Streptomyces roseochromogenes NRRL 3504 and successfully expressed in heterologous hosts, paving the way for further investigation and bioengineering of this promising molecule.[1] This technical guide provides a comprehensive overview of the this compound BGC, including its genetic organization, the proposed functions of its constituent genes, and a putative biosynthetic pathway. Furthermore, it details the experimental protocols for the heterologous expression and genetic manipulation of the cluster, and presents a model for its regulatory network.

The this compound Biosynthetic Gene Cluster (lim BGC)

The lim BGC was identified in Streptomyces roseochromogenes NRRL 3504, a strain also known for producing the aminocoumarin antibiotic clorobiocin.[1] The cluster is a specialized metabolite BGC (smBGC) with similarities to those involved in the production of the manumycin family of polyketides.[1]

Genetic Organization

The lim BGC is comprised of a series of genes designated lim. The organization of the cluster suggests a coordinated expression of genes involved in the biosynthesis of the C5N moiety, the polyketide backbone, tailoring of the molecule, regulation, and transport.[1] A notable feature of this BGC is the presence of two copies of the 5-aminolevulinate synthase (5-ALAS) gene, lim3 and lim6.[1]

Gene Functions

The proposed functions of the genes within the lim BGC are summarized in the table below. These functions have been put forward based on homology to known genes and the results of initial genetic manipulation experiments.[1]

| Gene | Proposed Function | Category |

| lim2 | Long-chain fatty acid-CoA ligase | C5N Moiety Synthesis |

| lim3 | 5-aminolevulinate synthase (5-ALAS) | C5N Moiety Synthesis |

| lim5 | Enzyme involved in C5N moiety synthesis | C5N Moiety Synthesis |

| lim6 | 5-aminolevulinate synthase (5-ALAS) | C5N Moiety Synthesis |

| PKS | Polyketide Synthase genes | PKS |

| Tailoring Enzymes | Enzymes modifying the polyketide backbone | Tailoring Enzymes |

| lim17 | Regulatory protein | Regulatory |

| lim20 | Regulatory protein | Regulatory |

| lim21 | Regulatory protein | Regulatory |

| lim4 | Transporter protein | Transport |

Note: This table is based on the initial characterization of the lim BGC. Further biochemical studies are required to confirm the precise function of each enzyme.[1]

Proposed Biosynthetic Pathway for this compound

Based on the genetic organization of the lim BGC and the structure of this compound, a biosynthetic pathway has been proposed.[1] The pathway involves the synthesis of two key precursors: the C5N moiety and the polyketide chain, which are then condensed and further modified.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Heterologous Expression of the lim BGC

The lim BGC was successfully expressed in the heterologous hosts Streptomyces albus Del14 and Streptomyces lividans ΔYA9.[1]

Workflow for Heterologous Expression:

Caption: Workflow for heterologous expression of the lim BGC.

Methodology:

-

Vector Construction: The complete lim BGC is cloned from the genomic DNA of S. roseochromogenes NRRL 3504 into a suitable expression vector, such as a cosmid. The construct is then introduced into an E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002).

-

Intergeneric Conjugation: The E. coli donor strain carrying the lim BGC construct is conjugated with the recipient Streptomyces host (S. albus Del14 or S. lividans ΔYA9). Exconjugants are selected on appropriate antibiotic-containing media.

-

Cultivation and Production: Verified exconjugants are cultivated in a suitable production medium. The specific medium composition and fermentation conditions (temperature, pH, aeration) are critical for optimal production and may require optimization.

-

Metabolite Extraction and Analysis: After a suitable incubation period, the culture broth and mycelium are extracted with an organic solvent like methanol. The extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and quantify this compound and its derivatives.

Gene Deletion

Deletion of the lim3 gene, one of the two 5-ALAS genes, was shown to affect the biosynthesis of this compound and its oxidized derivatives.[1]

Methodology:

A common method for gene deletion in Streptomyces involves the use of a temperature-sensitive, non-replicative plasmid (e.g., pKC1132) that can be transferred from E. coli via conjugation.

-

Construction of the Knockout Vector: Upstream and downstream flanking regions of the target gene (lim3) are amplified by PCR and cloned into the suicide vector.

-

Conjugation and Integration: The resulting knockout vector is transferred into S. roseochromogenes NRRL 3504. A single-crossover homologous recombination event integrates the entire plasmid into the chromosome.

-

Selection of Double-Crossover Mutants: Exconjugants are subjected to a second selection step to promote a second crossover event, which results in the excision of the plasmid and the deletion of the target gene. This often involves screening for the loss of the antibiotic resistance marker present on the vector.

-

Verification: The gene deletion is confirmed by PCR analysis and sequencing of the targeted genomic region.

Regulation of this compound Biosynthesis

The lim BGC contains three putative regulatory genes: lim17, lim20, and lim21.[1] Overexpression of these genes in the native producer, S. roseochromogenes NRRL 3504, has been shown to influence the level of this compound production.[1] This suggests a regulatory cascade controlling the expression of the biosynthetic genes.

Caption: A putative regulatory model for this compound biosynthesis.

The precise mechanism of how these regulators function and interact, and what environmental or physiological signals they respond to, is a subject for future investigation.

Conclusion and Future Perspectives

The identification and successful heterologous expression of the this compound biosynthetic gene cluster represent a significant step forward in understanding and harnessing the potential of this antiviral compound.[1] This breakthrough opens up several avenues for future research and development:

-

Bioengineering of Novel Derivatives: With the BGC in hand, it is now possible to use synthetic biology and metabolic engineering approaches to create novel this compound analogs with potentially improved efficacy, stability, or pharmacokinetic properties.

-

Optimization of Production: Further optimization of the heterologous expression system, including host strain engineering and fermentation process development, could lead to significantly higher yields of this compound, making it more accessible for preclinical and clinical studies.

-

Elucidation of the Regulatory Network: A deeper understanding of the regulatory cascade controlling this compound biosynthesis will be crucial for developing strategies to rationally upregulate its production.

-

Biochemical Characterization of Enzymes: The individual enzymes of the this compound pathway can be expressed, purified, and characterized to elucidate their precise catalytic mechanisms and substrate specificities. This knowledge will be invaluable for future bioengineering efforts.

This technical guide provides a foundational understanding of the this compound biosynthetic gene cluster. As research in this area progresses, a more detailed picture of the intricate molecular machinery behind the production of this fascinating natural product will undoubtedly emerge.

References

Limocrocin: A Technical Whitepaper on its Mechanism of Action as a Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Limocrocin and Reverse Transcriptase Inhibition

This compound is a natural product that has been noted for its biological activities, including its ability to interfere with viral replication. A key target of this compound is the enzyme reverse transcriptase (RT), which is essential for the life cycle of retroviruses, such as the Avian Myeloblastosis Virus (AMV). Reverse transcriptase is an RNA-dependent DNA polymerase that synthesizes a DNA copy of the viral RNA genome, a process central to the integration of the viral genetic material into the host cell's genome. By inhibiting this enzyme, the replication of the virus can be effectively halted.

The inhibition of reverse transcriptase is a well-established strategy in antiviral therapy. Inhibitors can be broadly categorized as nucleoside/nucleotide analogues (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the precise binding site and inhibitory mechanism of this compound on reverse transcriptase have not been detailed in the available literature, its classification as a reverse transcriptase inhibitor positions it as a molecule of interest for further antiviral research.

Quantitative Data on Inhibitory Activity

A comprehensive search of publicly available scientific literature did not yield specific quantitative data regarding the inhibitory activity of this compound against reverse transcriptase, such as its 50% inhibitory concentration (IC50). The primary research article identifying this activity, "Inhibition of reverse transcriptase by this compound" by Hanajima et al. (1985), is not widely accessible in its full text, precluding the inclusion of specific data points in this guide.

For the purpose of comparison and to provide context for future research, the following table structure is provided as a template for how such data, if available, would be presented.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | Avian Myeloblastosis Virus Reverse Transcriptase | Data not available | Hanajima et al., 1985 |

| Example RTI | HIV-1 Reverse Transcriptase | Value | Reference |

Proposed Mechanism of Action and Signaling Pathway

The precise molecular interactions between this compound and reverse transcriptase remain to be elucidated. However, based on the general mechanisms of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a hypothetical mechanism can be proposed. NNRTIs typically bind to an allosteric site on the reverse transcriptase enzyme, a location distinct from the active site where the DNA synthesis occurs. This binding induces a conformational change in the enzyme, which can impair its catalytic function and prevent the synthesis of viral DNA.

The following diagram illustrates the generalized mechanism of a non-nucleoside reverse transcriptase inhibitor.

Caption: Hypothetical mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.

Generalized Experimental Protocol for Reverse Transcriptase Inhibition Assay

The following section outlines a generalized protocol for assessing the inhibitory activity of a compound like this compound against Avian Myeloblastosis Virus (AMV) reverse transcriptase. This protocol is based on standard molecular biology techniques and is intended to serve as a template for experimental design.

4.1. Materials

-

Avian Myeloblastosis Virus (AMV) Reverse Transcriptase

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT)

-

Template/Primer: Poly(rA)-oligo(dT)

-

Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP (radiolabeled) or a fluorescently labeled dNTP

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)

4.2. Assay Procedure

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template/primer, and dNTPs (including the labeled dNTP).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor and a control with the solvent alone.

-

Enzyme Addition: Initiate the reaction by adding AMV reverse transcriptase to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA onto glass fiber filters. Wash the filters to remove unincorporated dNTPs.

-

Quantification:

-

For radioactive assays, place the filters in scintillation fluid and measure the radioactivity using a scintillation counter.

-

For fluorescent assays, measure the fluorescence of the incorporated labeled dNTP using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the general workflow for this experimental protocol.

Caption: Generalized workflow for a reverse transcriptase inhibition assay.

Conclusion and Future Directions

This compound has been identified as an inhibitor of reverse transcriptase, suggesting its potential as an antiviral agent. However, a significant gap exists in the publicly available data regarding its specific inhibitory potency and the precise molecular mechanism of action. Further research is warranted to isolate and quantify the

The Structural Elucidation of Limocrocin and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a polyketide natural product that has garnered significant interest within the scientific community due to its notable antiviral properties. Specifically, it has been identified as an inhibitor of viral reverse transcriptases, a crucial enzyme for the replication of retroviruses.[1] The recent elucidation of its biosynthetic gene cluster (BGC) has not only provided insights into its complex molecular architecture but has also paved the way for the generation of novel derivatives with potentially enhanced therapeutic profiles. This guide provides a comprehensive overview of the structure elucidation of this compound and its oxidized derivatives, detailing the experimental protocols and data that have been pivotal in its characterization.

Data Presentation

High-Resolution Mass Spectrometry (HRMS) Data

The molecular formulas of this compound and its two primary oxidized derivatives were determined using high-resolution mass spectrometry. The observed m/z values for the protonated molecules [M+H]⁺ were used to calculate the mass error and confirm the elemental composition.

| Compound | Chemical Formula | Retention Time (min) | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |

| This compound | C₂₆H₂₆N₂O₆ | 11.2 | 463.1863 | 463.1868 | 1.07 |

| This compound OX1 | C₂₆H₂₆N₂O₇ | 9.6 | 479.1812 | 479.1814 | 0.41 |

| This compound OX2 | C₂₆H₂₆N₂O₈ | 8.4 | 495.1769 | 495.1761 | -1.61 |

Table 1: High-resolution mass spectrometry data for this compound and its oxidized derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The detailed structural framework of this compound was elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While the specific chemical shift assignments from the primary literature are not publicly available in a tabulated format, a representative dataset for a similar polyketide from Streptomyces is provided below to illustrate the type of data required for full structural determination.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 168.5 | - | H-2, H-3 | - |

| 2 | 125.2 | 6.15 (d, 15.5) | C-1, C-3, C-4 | H-3 |

| 3 | 140.1 | 7.20 (dd, 15.5, 10.5) | C-1, C-2, C-4, C-5 | H-2, H-4 |

| 4 | 129.8 | 6.55 (dd, 10.5, 11.0) | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5 | 142.3 | 6.80 (m) | C-3, C-4, C-6, C-7 | H-4, H-6 |

| ... | ... | ... | ... | ... |

Table 2: Representative ¹H and ¹³C NMR data and key 2D correlations for a polyketide fragment. The full elucidation of this compound would require a complete set of such data.

Experimental Protocols

Isolation and Purification of this compound and its Derivatives

The following protocol is a generalized procedure for the isolation and purification of polyketides from Streptomyces cultures, based on methods reported in the literature.[2][3]

1. Fermentation:

-

A suitable production medium (e.g., X-medium: soyabean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol 15 mL/L, pH 6.9–7.0) is inoculated with a seed culture of the Streptomyces strain.[3]

-

The culture is incubated at 28°C with shaking at 200 rpm for 96 hours to allow for the production of secondary metabolites.[3]

2. Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.

-

The supernatant is extracted three times with an equal volume of an organic solvent such as butanol or ethyl acetate.[1]

-

The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 reversed-phase column is typically used with a gradient elution system of water and acetonitrile or methanol, often with a small percentage of formic acid to improve peak shape.

-

Fractions are collected and monitored by UV-Vis spectroscopy and analytical HPLC.

-

Fractions containing the compounds of interest (this compound and its derivatives) are pooled and concentrated to yield the purified compounds.

Structure Elucidation by Spectroscopic Methods

The determination of the chemical structure of the purified compounds relies on a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the parent ion.

-

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, providing valuable information about its substructures.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Mandatory Visualization

Logical Workflow for Structure Elucidation

Workflow for the isolation and structure elucidation of this compound.

Proposed Signaling Pathway: Reverse Transcriptase Inhibition

Proposed mechanism of this compound as a reverse transcriptase inhibitor.

References

The Evolving Landscape of Limocrocin: A Technical Guide to its Derivatives and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin, a polyketide natural product, has long been recognized for its potential as an antiviral agent, primarily through the inhibition of viral reverse transcriptases.[1][2] Recent advancements in the understanding of its biosynthetic pathways have opened new avenues for the generation and investigation of novel this compound derivatives.[1][3][4] This technical guide provides a consolidated overview of the known biological activities of this compound and its emerging derivatives, detailed experimental protocols for their evaluation, and a discussion of the underlying mechanisms of action. The focus is on providing a framework for researchers engaged in the discovery and development of new antiviral therapeutics based on the this compound scaffold.

Biological Activity of this compound and its Derivatives

The primary mechanism of action of this compound is the inhibition of reverse transcriptase, a critical enzyme for the replication of retroviruses.[2] Recent research has led to the identification of oxidized derivatives of this compound, expanding the chemical space for biological evaluation.[1][3]

Antiviral and Antimicrobial Activity

A study focusing on the heterologous expression of the this compound biosynthetic gene cluster identified two novel oxidized derivatives with molecular weights of 478 Da and 494 Da.[3] The biological activities of the parent this compound and the 478 Da derivative were assessed against a panel of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound and its Oxidized Derivative

| Compound | Target Organism | Activity |

| This compound | Bacillus subtilis | No Activity Detected |

| Staphylococcus aureus | No Activity Detected | |

| Escherichia coli | No Activity Detected | |

| Fungi | No Activity Detected | |

| Oxidized this compound (478 Da) | Bacillus subtilis | No Activity Detected |

| Staphylococcus aureus | No Activity Detected | |

| Escherichia coli | No Activity Detected | |

| Fungi | No Activity Detected | |

| Source: Melnyk et al. (2025)[3] |

While these initial findings suggest a lack of broad-spectrum antibacterial or antifungal activity, the primary therapeutic potential of this compound derivatives is anticipated to be in the antiviral domain.[3] Unfortunately, quantitative antiviral data for these novel oxidized derivatives, such as IC50 values against specific reverse transcriptases or EC50 values in cell-based viral replication assays, are not yet publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of novel this compound derivatives.

Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound derivatives against a target reverse transcriptase.

a. Materials:

-

Recombinant reverse transcriptase (e.g., from Avian Myeloblastosis Virus or HIV)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂, DTT)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

b. Experimental Workflow:

Caption: Workflow for a radioactive filter binding-based reverse transcriptase inhibition assay.

c. Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and the reverse transcriptase enzyme.

-

Add varying concentrations of the this compound derivatives to the reaction mixtures. Include a positive control (known RT inhibitor) and a negative control (solvent vehicle).

-

Pre-incubate the mixtures at 37°C for 15 minutes.

-

Initiate the reaction by adding [³H]-dTTP.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding cold TCA.

-

Precipitate the newly synthesized radiolabeled DNA on ice.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a general method for evaluating the efficacy of this compound derivatives in inhibiting viral replication in a cell culture model.

a. Materials:

-

Susceptible host cell line (e.g., Vero cells, MT-4 cells)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Test compounds (this compound derivatives)

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet in formalin/ethanol)

b. Experimental Workflow:

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

c. Procedure:

-

Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the this compound derivatives in cell culture medium.

-

Aspirate the old medium from the cells and add the medium containing the test compounds.

-

Infect the cells with a predetermined amount of virus (to yield a countable number of plaques).

-

Allow the virus to adsorb to the cells for 1-2 hours.

-

Remove the virus inoculum and wash the cells.

-

Add an overlay medium containing the respective concentrations of the this compound derivatives. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Aspirate the overlay, fix the cells (e.g., with formalin), and stain with a solution like crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Signaling Pathways and Mechanism of Action

The established mechanism of action for this compound is the inhibition of reverse transcriptase.[2] A proposed biosynthetic pathway for this compound has been elucidated, providing insights into the generation of its chemical structure.[3]

Caption: Proposed biosynthetic pathway of this compound and its oxidized derivatives.

The inhibitory action of this compound on reverse transcriptase directly interferes with the viral replication cycle, specifically the conversion of viral RNA into DNA. This prevents the integration of the viral genome into the host cell's DNA, thereby halting the propagation of the infection.

Further research is required to determine if this compound and its derivatives interact with other cellular targets or modulate host cell signaling pathways, which could contribute to their overall antiviral effect or potential off-target effects.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based antiviral agents. The elucidation of the this compound biosynthetic pathway provides a foundation for generating novel analogs through genetic engineering and synthetic chemistry. Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives to establish clear structure-activity relationships (SAR).

-

Comprehensive in vitro and cell-based screening of these derivatives against a panel of clinically relevant viruses and their reverse transcriptases to identify lead candidates with improved potency and broader spectrum of activity.

-

Elucidation of the precise molecular interactions between this compound derivatives and reverse transcriptase through structural biology studies.

-

Investigation of potential off-target effects and cytotoxicity to ensure a favorable therapeutic index.

By pursuing these research avenues, the full therapeutic potential of novel this compound derivatives can be explored, paving the way for the development of new and effective antiviral drugs.

References

- 1. Uncovering the genetic basis of antiviral polyketide this compound biosynthesis through heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of reverse transcriptase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]

An Initial Hypothesis of the Limocrocin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocrocin, a polyketide with notable antiviral properties, particularly against reverse transcriptases, is produced by Streptomyces roseochromogenes NRRL 3504. Recent advancements in heterologous expression and genomic analysis have shed light on the genetic underpinnings of its biosynthesis. This guide presents an initial hypothesis for the this compound biosynthetic pathway, based on the characterization of the lim biosynthetic gene cluster (BGC). We will delve into the proposed functions of the key genes, outline the hypothetical biosynthetic steps, provide detailed experimental protocols for pathway elucidation, and present available quantitative data. This document is intended to serve as a foundational resource for researchers engaged in the study of polyketide biosynthesis and the development of novel antiviral agents.

The this compound Biosynthetic Gene Cluster (lim BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (lim BGC) identified in Streptomyces roseochromogenes NRRL 3504. This cluster bears some resemblance to those responsible for the production of the manumycin family of polyketides.[1] The lim BGC was successfully expressed in heterologous hosts, Streptomyces albus Del14 and Streptomyces lividans ΔYA9, confirming its role in this compound production.[1]

The genes within the lim BGC can be categorized into several functional groups, as detailed in the table below.

Table 1: Proposed Functions of Genes in the this compound BGC

| Gene | Proposed Function | Functional Category |

| lim1 | Tailoring enzyme | Tailoring Enzymes |

| lim2 | Long-chain fatty acid-CoA ligase | C5N Moiety Synthesis |

| lim3 | 5-aminolevulinate synthase (5-ALAS) | C5N Moiety Synthesis |

| lim4 | Transporter protein | Transport |

| lim5 | C5N moiety synthesis | C5N Moiety Synthesis |

| lim6 | 5-aminolevulinate synthase (5-ALAS), paralog of lim3 | C5N Moiety Synthesis |

| lim7 | Polyketide synthase (PKS) module | PKS |

| lim8 | Polyketide synthase (PKS) module | PKS |

| lim9 | Polyketide synthase (PKS) module | PKS |

| lim10 | Polyketide synthase (PKS) module | PKS |

| lim11 | Polyketide synthase (PKS) module | PKS |

| lim12 | Polyketide synthase (PKS) module | PKS |

| lim13 | Tailoring enzyme | Tailoring Enzymes |

| lim14 | Tailoring enzyme | Tailoring Enzymes |

| lim15 | Tailoring enzyme | Tailoring Enzymes |

| lim16 | Tailoring enzyme | Tailoring Enzymes |

| lim17 | Regulatory protein (ColR1 homolog) | Regulatory |

| lim18 | Tailoring enzyme | Tailoring Enzymes |

| lim19 | Tailoring enzyme | Tailoring Enzymes |

| lim20 | Regulatory protein (LuxR family response regulator) | Regulatory |

| lim21 | Regulatory protein (MarR family transcriptional regulator) | Regulatory |

This table is based on the gene functions proposed in the study by Melnyk et al. (2025).[1]

Hypothesized Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step process involving the synthesis of a polyketide backbone, the formation of two 2-amino-3-hydroxycyclopentenone (C5N) moieties, and subsequent tailoring and assembly. The pathway is initiated by the activities of the polyketide synthase (PKS) and the enzymes responsible for C5N moiety biosynthesis.

References

Methodological & Application

Application Notes and Protocols for the Heterologous Expression of Limocrocin in Streptomyces albus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a polyketide natural product originally isolated from Streptomyces roseochromogenes. It has garnered significant interest due to its potential antiviral activities, specifically its ability to interfere with viral reverse transcriptases. The native production of this compound is often low and occurs in a complex mixture of other secondary metabolites, complicating its study and potential development. Heterologous expression, the process of expressing a biosynthetic gene cluster (BGC) in a foreign host, offers a promising solution to overcome these limitations. Streptomyces albus, particularly engineered strains like S. albus Del14, has emerged as a robust and clean host for the production of various natural products, including this compound.[1][2] This document provides detailed application notes and protocols for the heterologous expression of the this compound BGC in S. albus.

Key Advantages of Heterologous Expression in S. albus

-

Improved Yield: Optimized host strains and fermentation conditions can lead to significantly higher titers of the target compound compared to the native producer.[3]

-

Simplified Purification: Using a "clean" host strain, such as S. albus Del14 which has many of its native BGCs deleted, reduces the background of endogenous secondary metabolites, simplifying downstream purification.[2][3]

-

Genetic Tractability: S. albus is amenable to genetic manipulation, allowing for further engineering of the BGC or the host to improve production or generate novel analogs.[4]

-

Activation of Silent BGCs: Heterologous expression is a powerful tool to activate "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions in their native hosts.[5]

Experimental Data Summary

The following tables summarize key quantitative data related to the heterologous expression of this compound and the characteristics of the host strain.

Table 1: Comparison of Host Strains for Heterologous Expression

| Host Strain | Relevant Genotype/Characteristics | Key Advantages | Reference |

| S. albus J1074 | Wild-type heterologous host | Good track record for expressing various BGCs. | [4] |

| S. albus Del14 | J1074 derivative with 15 deleted BGCs | Reduced metabolic background, improved compound detection and yield. | [2][3] |

| S. coelicolor M1146 | Another common heterologous host | Well-characterized genetics and physiology. | [6] |

| S. lividans TK24 | Common heterologous host | Amenable to genetic manipulation. | [6] |

Table 2: Components of the this compound Biosynthetic Gene Cluster (lim BGC)

| Gene(s) | Proposed Function | Role in Biosynthesis | Reference |

| PKS genes | Polyketide Synthase | Assembly of the polyketide backbone. | [1] |

| lim17, lim20, lim21 | Regulatory Genes | Control the expression of the biosynthetic genes. | [1] |

| Tailoring enzymes | Oxidoreductases, etc. | Modification of the polyketide core to form the final this compound structure. | [1] |

| Transport proteins | Efflux pumps | Export of this compound out of the cell. | [1] |

Experimental Protocols

This section provides detailed protocols for the key experimental stages of this compound heterologous expression.

Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster (lim BGC)

This protocol describes the cloning of the large (~100 kb) lim BGC from the genomic DNA of S. roseochromogenes NRRL 3504 into an integrative expression vector suitable for Streptomyces. Methods like Transformation-Associated Recombination (TAR) in yeast or the use of Bacterial Artificial Chromosomes (BACs) are suitable for cloning large DNA fragments.[1][7][8]

Materials:

-

Genomic DNA of S. roseochromogenes NRRL 3504

-

An integrative Streptomyces expression vector (e.g., a derivative of pSET152 or a BAC vector like pSBAC)[9]

-

Restriction enzymes

-

T4 DNA Ligase

-

Competent E. coli cells (e.g., DH5α for general cloning, ET12567/pUZ8002 for conjugation)

-

Yeast spheroplasts and reagents for TAR cloning (if applicable)

-

PCR reagents for verification

Methodology:

-

Vector Preparation:

-

Digest the chosen integrative vector with appropriate restriction enzymes at sites flanking the cloning site.

-

Dephosphorylate the linearized vector to prevent self-ligation.

-

Purify the linearized vector using a gel purification kit.

-

-

Genomic DNA Preparation and BGC Amplification/Isolation:

-

Isolate high-molecular-weight genomic DNA from S. roseochromogenes NRRL 3504.

-

For large BGCs, it is often necessary to create a cosmid or BAC library of the genomic DNA and screen for the desired cluster.[1]

-

Alternatively, use long-range PCR to amplify the entire BGC with flanking homology arms for TAR cloning.

-

-

Cloning Strategy (Example using BACs):

-

Partially digest the high-molecular-weight genomic DNA and ligate it into a BAC vector.

-

Transform the ligation mixture into a suitable E. coli host.

-

Screen the resulting BAC library using PCR with primers specific to the lim BGC to identify clones containing the full cluster.

-

-

Verification:

-

Verify the integrity and orientation of the cloned lim BGC using restriction digestion analysis and Sanger sequencing of the ends of the insert.

-

Protocol 2: Transformation of S. albus Del14 via Intergeneric Conjugation

This protocol details the transfer of the expression vector containing the lim BGC from E. coli to S. albus Del14.

Materials:

-

E. coli ET12567/pUZ8002 carrying the lim BGC expression vector

-

S. albus Del14 spores or mycelium

-

ISP4 medium (or other suitable sporulation agar)

-

TSB medium (Tryptic Soy Broth)

-

MS agar (Mannitol Soya flour)

-

Nalidixic acid

-

Apramycin (or other appropriate antibiotic for vector selection)

Methodology:

-

Preparation of E. coli Donor Strain:

-

Inoculate a single colony of E. coli ET12567/pUZ8002 containing the lim BGC vector into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

The following day, subculture the overnight culture into fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.

-

Wash the E. coli cells twice with antibiotic-free LB.

-

-

Preparation of S. albus Recipient Strain:

-

Grow S. albus Del14 on ISP4 agar plates until well-sporulated (typically 5-7 days at 30°C).

-

Harvest the spores by scraping them from the plate and suspending them in sterile water. Filter through sterile cotton wool to remove mycelial fragments.

-

Alternatively, grow S. albus Del14 in TSB to the late exponential phase and use mycelial fragments.

-

-

Conjugation:

-

Mix the prepared E. coli donor cells and S. albus recipient spores/mycelia.

-

Plate the mixture onto dry MS agar plates and incubate at 30°C for 16-20 hours.

-

-

Selection of Exconjugants:

-

Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting the integrative vector (e.g., apramycin).

-

Continue incubation at 30°C for 5-10 days until resistant S. albus colonies appear.

-

-

Verification of Exconjugants:

-

Streak out single colonies onto fresh selection plates to obtain pure isolates.

-

Confirm the integration of the lim BGC into the S. albus genome by colony PCR using primers specific to the BGC.

-

Protocol 3: Fermentation and Production of this compound

This protocol outlines the cultivation of the recombinant S. albus strain for the production of this compound. Optimization of media and fermentation parameters is often necessary to maximize yield.

Materials:

-

Recombinant S. albus Del14 strain harboring the lim BGC

-

Seed culture medium (e.g., TSB)

-

Production medium (e.g., a defined medium with specific carbon and nitrogen sources, or a complex medium like SFM)

-

Shake flasks

-

Fermenter (for larger scale production)

Methodology:

-

Seed Culture Preparation:

-

Inoculate a loopful of spores or mycelia of the recombinant S. albus strain into 50 mL of TSB in a 250 mL baffled flask.

-

Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

-

Incubate at 30°C with shaking at 200 rpm for 5-7 days.

-

Monitor the production of this compound over time by taking small samples, extracting the metabolites, and analyzing by HPLC-MS.

-

-

Optimization of Production:

-

Test different carbon sources (e.g., glucose, mannitol, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) to identify the optimal medium composition.

-

Vary fermentation parameters such as temperature (28-37°C), pH (6.0-8.0), and aeration.

-

Protocol 4: Extraction and Purification of this compound

This protocol describes the isolation and purification of this compound from the fermentation broth. This compound is a polyketide, and methods for purifying such compounds are generally applicable.

Materials:

-

Fermentation broth containing this compound

-

Ethyl acetate or other suitable organic solvent

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

-

HPLC system with a C18 column

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

Methodology:

-

Extraction:

-

Separate the mycelia from the culture broth by centrifugation.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with methanol or acetone.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

-

Initial Purification by Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

-

Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Final Purification by HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the compound using a preparative or semi-preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

Visualizations

Signaling Pathway and Biosynthesis

The biosynthesis of this compound is controlled by regulatory genes within the lim BGC. While the exact signaling cascade is not fully elucidated, a general model can be proposed based on typical Streptomyces secondary metabolite regulation.

Caption: Proposed regulatory cascade for this compound biosynthesis.

Experimental Workflow

The overall workflow for the heterologous expression of this compound is a multi-step process from gene cluster identification to purified compound.

Caption: Workflow for heterologous production of this compound.

Conclusion

The heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus Del14 provides a robust platform for the production and further study of this promising antiviral compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to establish a this compound production system. Further optimization of fermentation conditions and metabolic engineering of the host strain could lead to even higher yields, facilitating preclinical and clinical development.

References

- 1. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Generation of a cluster-free Streptomyces albus chassis strains for improved heterologous expression of secondary metabolite clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. BAC cloning and heterologous expression of a giant biosynthetic gene cluster encoding antifungal neotetrafibricin in streptomyces rubrisoli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3rd International Conference on Natural Products Discovery and Development in the Genomic Era [sim.confex.com]

Application Notes and Protocols for the Purification of Limocrocin from Culture Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limocrocin is a yellow, crystalline, nitrogenous secondary metabolite originally isolated from Streptomyces limosus. It contains a rare polyenoic fatty acid and has demonstrated antiviral properties, making it a compound of interest for further research and potential drug development.[1] This document provides a detailed protocol for the purification of this compound from a culture broth of a heterologous Streptomyces expression system. The protocol is designed to be a comprehensive guide for researchers, covering fermentation, extraction, and chromatographic purification steps, and includes expected yields and purity levels at each stage.

Principle of the Method

The purification of this compound is a multi-step process that begins with the cultivation of a this compound-producing Streptomyces strain. Following fermentation, the culture broth is subjected to solvent extraction to isolate the crude this compound. The crude extract is then purified through a series of chromatographic techniques, including size-exclusion and semi-preparative reverse-phase chromatography, to obtain highly pure this compound.

Materials and Reagents

-

This compound-producing Streptomyces strain (e.g., heterologous expression in S. albus or S. lividans)

-

DNPM Medium (or other optimized fermentation medium)

-

n-Butanol

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Sephadex LH-20 resin

-

C18 semi-preparative HPLC column

-

Standard laboratory glassware and equipment

-

Centrifuge

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector

-

Mass spectrometer (optional, for confirmation)

Experimental Protocols

Fermentation of this compound-producing Streptomyces

This protocol describes the cultivation of a this compound-producing Streptomyces strain in a suitable fermentation medium to generate a sufficient quantity of the target compound for purification. Optimization of fermentation parameters is crucial for maximizing the yield of secondary metabolites.[2][3][4][5]

1.1. Seed Culture Preparation:

-

Inoculate a single colony of the Streptomyces strain into 50 mL of a suitable seed medium (e.g., ISP2 medium) in a 250 mL baffled flask.

-

Incubate at 30°C with shaking at 200 rpm for 2-3 days, or until a dense culture is obtained.

1.2. Production Culture:

-

Inoculate a 1 L baffled flask containing 200 mL of production medium (e.g., DNPM medium) with 10 mL of the seed culture (5% v/v).

-

Incubate the production culture at 30°C with shaking at 200 rpm for 6-7 days.[1]

-

Monitor the production of this compound by analyzing small aliquots of the culture broth by HPLC-UV at 434 nm.

Extraction of Crude this compound

This step involves the separation of this compound from the culture broth using liquid-liquid extraction with an organic solvent.[1]

-

After fermentation, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to remove the mycelia.

-

Transfer the supernatant to a separating funnel.

-

Add an equal volume of n-butanol to the supernatant.

-

Shake vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper organic layer (n-butanol), which contains the this compound.

-

Repeat the extraction of the aqueous layer with n-butanol two more times to maximize the recovery of this compound.

-

Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Resuspend the dried extract in a minimal volume of methanol for subsequent purification steps.

Purification of this compound

3.1. Size-Exclusion Chromatography:

This initial chromatographic step is used to separate compounds based on their size, effectively removing larger and smaller impurities from the crude extract.

-

Prepare a Sephadex LH-20 column (e.g., 2.5 x 100 cm) and equilibrate it with methanol.

-

Load the concentrated crude extract onto the column.

-

Elute the column with methanol at a flow rate of 1 mL/min.

-

Collect fractions of 5 mL and monitor the elution of this compound by measuring the absorbance of each fraction at 434 nm.

-

Pool the yellow-colored fractions containing this compound.

-

Evaporate the solvent from the pooled fractions under reduced pressure.

3.2. Semi-Preparative UPLC:

This final purification step utilizes a high-resolution chromatographic technique to achieve a high degree of purity.

-

Dissolve the partially purified this compound from the size-exclusion step in a small volume of methanol.

-

Purify the sample using a semi-preparative UPLC system equipped with a C18 column (e.g., 10 x 150 mm, 5 µm).

-

Use a mobile phase consisting of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

-

Elute the column with a linear gradient of 20% to 80% B over 30 minutes at a flow rate of 4 mL/min.

-

Monitor the elution profile at 434 nm and collect the peak corresponding to this compound.

-

Confirm the identity and purity of the collected fraction by analytical HPLC-MS.

-

Evaporate the solvent to obtain pure this compound.

Data Presentation

Table 1: Summary of a Typical this compound Purification from a 1 L Culture Broth

| Purification Step | Total Volume (mL) | This compound Concentration (mg/L) | Total this compound (mg) | Purity (%) | Yield (%) |

| Crude Culture Broth | 1000 | 15 | 15 | ~1 | 100 |

| Butanol Extract | 100 | 135 | 13.5 | ~10 | 90 |

| Size-Exclusion Pool | 20 | 500 | 10 | ~60 | 67 |

| Semi-Preparative UPLC | 5 | 1500 | 7.5 | >95 | 50 |

Note: The values presented in this table are estimates based on typical yields for secondary metabolite purification and should be used as a general guide. Actual results may vary depending on the specific fermentation and purification conditions.

Stability of this compound

Based on general knowledge of polyketide stability, this compound is expected to be sensitive to light and high temperatures. For short-term storage, solutions of this compound should be kept at 4°C in the dark. For long-term storage, it is recommended to store the purified compound as a dried powder at -20°C or below. The stability of this compound in different pH conditions has not been extensively reported; however, many polyketides show better stability in slightly acidic to neutral pH ranges.[6][7][8][9][10]

Experimental Workflow and Signaling Pathways

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a comprehensive and detailed methodology for the purification of this compound from Streptomyces culture broth. By following these steps, researchers can obtain highly pure this compound suitable for further biological and chemical characterization. The provided data and workflow diagrams offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Assay for Limocrocin Reverse Transcriptase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). It catalyzes the synthesis of a DNA copy of the viral RNA genome, which is an essential step in the viral life cycle. The inhibition of this enzyme is a key therapeutic strategy for the management of retroviral infections. Limocrocin, a natural product, has been identified as an inhibitor of reverse transcriptase.[1][2][3][4] This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against reverse transcriptase.

Principle of the Assay

This assay quantifies the activity of reverse transcriptase by measuring the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using a template-primer complex. The inhibitory effect of this compound is determined by measuring the reduction in dNTP incorporation in the presence of the compound. A colorimetric method is described here for ease of use and to avoid radioactive materials.

Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

This compound[5]

-

Positive Control Inhibitor (e.g., Nevirapine or AZT-TP)

-

Reverse Transcriptase Assay Kit (commercially available kits often contain the necessary buffers, template-primer, dNTPs, and detection reagents)

-

Or individual reagents:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Template-Primer: Poly(A)•oligo(dT)

-

Deoxynucleotide Triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

-

Biotin-labeled dUTP

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 1 M H2SO4)

-

-

Microplate reader

-

96-well microplates (streptavidin-coated)

-

Nuclease-free water

Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to be tested.

-

Prepare a stock solution of the positive control inhibitor.

-

Prepare the reaction mixture containing reaction buffer, template-primer, and the dNTP mix (including biotin-labeled dUTP).

-

Dilute the recombinant HIV-1 RT to the desired concentration in the reaction buffer.

-

-

Assay Procedure:

-

Add 10 µL of the this compound dilutions or control solutions (positive control, no-inhibitor control, no-enzyme control) to the wells of a streptavidin-coated 96-well microplate.

-

Add 20 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 20 µL of the diluted HIV-1 RT to each well (except for the no-enzyme control).

-

Incubate the plate at 37°C for 1 hour.

-

After incubation, wash the plate three times with a wash buffer (typically provided in a kit) to remove unincorporated nucleotides.

-

Add 100 µL of a streptavidin-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with the wash buffer.

-

Add 100 µL of the HRP substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Absorbance of sample / Absorbance of no-inhibitor control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

-

Data Presentation

Table 1: Hypothetical Inhibition of HIV-1 Reverse Transcriptase by this compound

| This compound Concentration (µM) | Absorbance (450 nm) | % Inhibition |

| 0 (No Inhibitor) | 1.250 | 0 |

| 0.1 | 1.125 | 10 |

| 1 | 0.875 | 30 |

| 10 | 0.625 | 50 |

| 100 | 0.250 | 80 |

| Positive Control (Nevirapine 10 µM) | 0.125 | 90 |

| No Enzyme Control | 0.050 | - |

Visualizations

Caption: Experimental workflow for the in vitro this compound reverse transcriptase inhibition assay.

Caption: Proposed mechanism of this compound inhibition of reverse transcriptase.

Conclusion

The described in vitro assay provides a robust and reproducible method for evaluating the inhibitory potential of this compound against HIV-1 reverse transcriptase. This protocol can be adapted for high-throughput screening of other potential reverse transcriptase inhibitors and for detailed mechanistic studies. The use of a colorimetric detection method makes this assay accessible to most laboratory settings.

References

- 1. Inhibition of reverse transcriptase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncovering the genetic basis of antiviral polyketide this compound biosynthesis through heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C26H26N2O6 | CID 6450250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Hypothetical Cytotoxicity Assay of Limocrocin on Various Cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a polyketide natural product known for its antiviral properties, particularly its ability to interfere with viral reverse transcriptases.[1] While its antiviral mechanisms have been a subject of study, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored. The structural characteristics of this compound suggest that it may possess bioactivities beyond its antiviral effects. This document provides a detailed, albeit hypothetical, protocol for evaluating the cytotoxic effects of this compound on a panel of human cancer cell lines and a normal cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] The MTT assay is a colorimetric method widely used to assess cell viability and proliferation, making it a suitable preliminary screening tool for novel anticancer compounds.[2][4][5]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2][3][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][3] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[2][3] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the compound.

Experimental Protocols

Materials and Reagents

-

This compound (structure available from PubChem, CID 6450250)[6]

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

-

Normal human cell line (e.g., HEK293 - human embryonic kidney cells)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Cell Culture

-

Maintain the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

MTT Assay Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).

-

Incubate the plates for 48 hours.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for another 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit 50% of cell growth.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 15.2 |

| MCF-7 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 32.5 |

| HEK293 | Normal Kidney | > 100 |

This data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Hypothesized Signaling Pathway

Many natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[7] A common mechanism involves the induction of apoptosis through the activation of caspase cascades, often triggered by intracellular stress signals. The MAPK and PI3K/Akt pathways are frequently implicated in these processes.[7]

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Disclaimer: The experimental protocol, data, and signaling pathway described in this document are hypothetical and intended for illustrative purposes. Further research is required to determine the actual cytotoxic effects and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. This compound | C26H26N2O6 | CID 6450250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Limocrocin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocrocin is a polyketide natural product known for its unusual structure, featuring a C5N moiety attached to a hexadecaheptaenedioic acid backbone.[1] First identified for its ability to interfere with viral reverse transcriptases, this compound presents a promising scaffold for the development of novel antiviral agents.[2][3][4] The generation of this compound derivatives is a key strategy for exploring its structure-activity relationship (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.